2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide
Overview
Description
2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide is a complex organic compound that features an indole ring, a phenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of indole derivatives with phenyl isothiocyanate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylcarbamothioyl group can also play a role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring structure but lacks the phenylcarbamothioyl group.
Phenyl isothiocyanate: Contains the phenyl and isothiocyanate groups but lacks the indole ring.
Indole-3-acetic acid: Another indole derivative with different functional groups.
Uniqueness
2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide is unique due to its combination of the indole ring and the phenylcarbamothioyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZTVDZCIDKCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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